molecular formula C6N2O3 B14510367 2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile CAS No. 63439-00-9

2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile

Cat. No.: B14510367
CAS No.: 63439-00-9
M. Wt: 148.08 g/mol
InChI Key: RSNJVTTVHPYWAZ-UHFFFAOYSA-N
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Description

2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile is an organic compound with a unique structure characterized by a furan ring substituted with two oxo groups and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile typically involves the reaction of maleic anhydride with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modification of biomolecules, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl diacetate
  • 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(phenylacetate)
  • 3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid

Uniqueness

2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile is unique due to the presence of both oxo and cyano groups on the furan ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

63439-00-9

Molecular Formula

C6N2O3

Molecular Weight

148.08 g/mol

IUPAC Name

2,5-dioxofuran-3,4-dicarbonitrile

InChI

InChI=1S/C6N2O3/c7-1-3-4(2-8)6(10)11-5(3)9

InChI Key

RSNJVTTVHPYWAZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=O)OC1=O)C#N

Origin of Product

United States

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